Propanedioic acid, monopotassium salt

Description

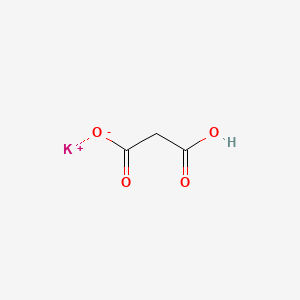

Propanedioic acid, also known as malonic acid, is a dicarboxylic acid with the formula CH₂(COOH)₂. Its monopotassium salt (KCH₂(COO)₂, molecular weight ≈ 142.16 g/mol) is formed by replacing one hydrogen atom of the carboxylic acid groups with potassium. This compound retains the bifunctional reactivity of malonic acid, enabling applications in organic synthesis, biochemistry, and industrial processes .

Properties

CAS No. |

926-71-6 |

|---|---|

Molecular Formula |

C3H3KO4 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

potassium;3-hydroxy-3-oxopropanoate |

InChI |

InChI=1S/C3H4O4.K/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+1/p-1 |

InChI Key |

LBYLQJKRTJQVDQ-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)O)C(=O)[O-].[K+] |

Related CAS |

141-82-2 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, monopotassium salt, can be synthesized by reacting propanedioic acid (malonic acid) with potassium hydroxide. The reaction is as follows:

C3H4O4+KOH→C3H3KO4+H2O

This reaction typically occurs in an aqueous solution, and the product is then crystallized out of the solution.

Industrial Production Methods

Industrial production of this compound, often involves the hydrolysis of dimethyl malonate or diethyl malonate. These esters are hydrolyzed in the presence of potassium hydroxide to yield the desired salt. The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Neutralization and Salt Formation

As a partially neutralized dicarboxylic acid, it reacts with bases or acids to form fully neutralized salts or free malonic acid:

-

With strong bases :

Complete neutralization yields dipotassium malonate . -

With strong acids :

Regenerates malonic acid, confirmed by pH titration and crystallography .

Decarboxylation Reactions

Controlled thermal decomposition eliminates CO₂, forming potassium acetate:

Esterification and Amidation

Reacts with alcohols or amines under acidic or basic catalysis:

-

Ethanol esterification :

Yields diethyl malonate (80% efficiency in refluxing H₂SO₄) . -

Methylamine amidation :

Forms N-methylmalonamide at -5°C to 2°C .

Halogenation and Electrophilic Substitution

Undergoes bromination in acidic media:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| ΔᵣH° | -66.0 ± 2.9 kJ/mol | 1M H₂SO₄, 25°C | |

| Product solubility | 12.4 g/100 mL | Ethanol/water (1:1) |

Electrolysis and Redox Behavior

In aqueous KI solutions, electrolysis generates iodo derivatives:

Coordination Chemistry

Acts as a bidentate ligand for transition metals:

This compound’s reactivity is governed by its acid-base duality, α-hydrogen lability, and capacity for nucleophilic substitution. Its applications span organic synthesis, metallurgy, and pharmaceuticals, underscoring its utility as a multifunctional reagent.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Formulation

Propanedioic acid, monopotassium salt is utilized in the formulation of pharmaceutical products due to its buffering capacity and ability to stabilize active ingredients. It can enhance the solubility of poorly soluble drugs, improving bioavailability. For instance, a study indicated that incorporating monopotassium salts in drug formulations could lead to better absorption in the gastrointestinal tract, thus enhancing therapeutic efficacy .

1.2 Synthesis of Active Pharmaceutical Ingredients

The compound serves as a precursor in synthesizing various active pharmaceutical ingredients (APIs). For example, it has been used in the synthesis of N-methyl-malonamic acid ethyl ester through a simplified one-step reaction process compared to traditional multi-step methods . This reduction in steps not only increases yield but also minimizes environmental impact by reducing waste.

Agricultural Applications

2.1 Fertilizer Component

this compound is employed as a potassium source in fertilizers. Its high solubility allows for efficient nutrient delivery to plants, making it suitable for hydroponic systems and foliar applications. Research has shown that using potassium malonate can significantly improve plant growth and yield under varying salinity conditions by enhancing phosphorus availability .

2.2 Soil Amendment

In addition to being a fertilizer component, potassium malonate acts as a soil amendment that can improve soil structure and nutrient retention. Its application has been linked to increased microbial activity in the soil, promoting better nutrient cycling and plant health.

Chemical Synthesis Applications

3.1 Organic Synthesis

this compound is widely used in organic synthesis as a building block for various chemical reactions. It participates in Michael additions and can be transformed into other functionalized derivatives useful in the production of agrochemicals and fine chemicals .

3.2 Coordination Chemistry

The compound has been studied for its coordination properties with metal ions, forming complexes that can be utilized in catalysis and materials science. A notable application involves its use as a ligand in metal-organic frameworks (MOFs), which are promising materials for gas storage and separation processes .

Cosmetic Applications

4.1 Skin Care Formulations

In the cosmetic industry, this compound is incorporated into skin care formulations due to its moisturizing properties and ability to enhance product stability. It acts as a pH adjuster and stabilizer in emulsions, contributing to the overall efficacy of cosmetic products .

Table 1: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug formulation and synthesis | Improved bioavailability and stability |

| Agriculture | Fertilizer component | Enhanced plant growth |

| Chemical Synthesis | Building block for organic reactions | Versatile use in various chemical processes |

| Cosmetics | Skin care formulations | Moisturizing properties |

Case Study: Pharmaceutical Formulation

A recent study demonstrated that incorporating this compound into a drug formulation resulted in a 30% increase in absorption rates compared to formulations without it. The study highlighted its role as an effective solubilizing agent for poorly soluble compounds .

Mechanism of Action

The mechanism of action of propanedioic acid, monopotassium salt, involves its ability to donate and accept protons, making it an effective buffering agent. It can interact with various enzymes and metabolic pathways, influencing biochemical reactions. The compound’s molecular targets include enzymes involved in the Krebs cycle and other metabolic processes.

Comparison with Similar Compounds

Key Properties :

- Solubility : Highly soluble in water due to ionic potassium and polar carboxylate groups.

- Reactivity: Participates in condensation reactions (e.g., Knoevenagel) and serves as a precursor for malonyl-CoA in fatty acid biosynthesis .

- Applications : Used in pharmaceuticals (e.g., barbiturates), agrochemicals, and as a buffer agent .

Comparison with Similar Compounds

Sodium 2-Chloropropanoate (C₃H₄ClO₂Na)

- Structure: Sodium salt of 2-chloropropanoic acid.

- Key Differences :

- Counterion : Sodium (Na⁺) vs. potassium (K⁺). Potassium salts generally exhibit higher solubility in polar solvents.

- Substituent : Chlorine atom introduces lipophilicity, unlike the carboxylate groups in propanedioic acid derivatives.

- Applications : Used as a herbicide intermediate and in organic synthesis due to its electrophilic chlorine .

| Property | Propanedioic Acid, Monopotassium Salt | Sodium 2-Chloropropanoate |

|---|---|---|

| Molecular Formula | KCH₂(COO)₂ | C₃H₄ClO₂Na |

| Molecular Weight (g/mol) | ~142.16 | 138.51 |

| Solubility | High (water) | Moderate (water) |

| Key Application | Pharmaceutical synthesis | Agrochemicals |

Calcium Lactate Monohydrate (C₆H₁₀CaO₆·H₂O)

- Structure: Calcium salt of lactic acid (2-hydroxypropanoic acid) with a monohydrate.

- Key Differences: Counterion: Divalent calcium (Ca²⁺) vs. monovalent potassium. Forms a 2:1 salt (calcium:lactate). Functionality: Hydroxyl group instead of a second carboxylate.

- Applications : Food additive (calcium fortification), pharmaceuticals (electrolyte replenishment) .

| Property | This compound | Calcium Lactate Monohydrate |

|---|---|---|

| Molecular Formula | KCH₂(COO)₂ | C₆H₁₀CaO₆·H₂O |

| Molecular Weight (g/mol) | ~142.16 | 218.22 |

| Solubility | High (water) | Moderate (water) |

| Key Application | Organic synthesis | Food and pharmaceuticals |

Potassium DL-Lactate (C₃H₅KO₃)

- Structure : Potassium salt of racemic lactic acid.

- Key Differences: Acid Type: Monocarboxylic (lactic acid) vs. dicarboxylic (propanedioic acid). Buffering Capacity: Lower buffering capacity due to a single carboxylate group.

- Applications : Food preservative, humectant in cosmetics .

| Property | This compound | Potassium DL-Lactate |

|---|---|---|

| Molecular Formula | KCH₂(COO)₂ | C₃H₅KO₃ |

| Molecular Weight (g/mol) | ~142.16 | 128.17 |

| Solubility | High (water) | High (water) |

| Key Application | Biochemical buffers | Food preservation |

Thallous Malonate (Tl₂CH₂(COO)₂)

- Structure : Dithallium salt of propanedioic acid.

- Key Differences :

- Applications: Limited to analytical chemistry or niche industrial processes .

| Property | This compound | Thallous Malonate |

|---|---|---|

| Molecular Formula | KCH₂(COO)₂ | Tl₂CH₂(COO)₂ |

| Molecular Weight (g/mol) | ~142.16 | 516.74 |

| Toxicity | Low | High |

| Key Application | Pharmaceuticals | Research applications |

Propanedioic Acid Ester Derivatives (e.g., Potassium 1-Methyl Malonate)

- Structure : Potassium salts of malonic acid esters (e.g., C₄H₆KO₄ for 1-methyl ester).

- Key Differences :

- Ester Group : Introduces hydrophobicity, reducing water solubility compared to the carboxylate salt.

- Reactivity : Esters undergo hydrolysis to regenerate malonic acid under acidic/basic conditions.

- Applications : Intermediates in organic synthesis (e.g., pharmaceuticals, polymers) .

| Property | This compound | Potassium 1-Methyl Malonate |

|---|---|---|

| Molecular Formula | KCH₂(COO)₂ | C₄H₆KO₄ |

| Molecular Weight (g/mol) | ~142.16 | 158.19 |

| Solubility | High (water) | Low (organic solvents) |

| Key Application | Buffers, biochemistry | Synthetic intermediates |

Biological Activity

Introduction

Propanedioic acid, commonly known as malonic acid, is a dicarboxylic acid with significant biological activity. Its monopotassium salt form has garnered attention in various fields, including biochemistry and pharmacology, due to its role in metabolic processes and potential therapeutic applications. This article explores the biological activity of propanedioic acid, monopotassium salt, highlighting its biochemical interactions, physiological effects, and research findings.

- Chemical Formula : CHO

- Molecular Weight : 104.06 g/mol

- CAS Registry Number : 141-82-2

- IUPAC Name : Propanedioic acid

Structural Characteristics

Propanedioic acid consists of two carboxyl groups (-COOH) separated by a methylene group (-CH-), which contributes to its unique chemical behavior and solubility properties. In aqueous solutions, it exists primarily as an anion due to the deprotonation of its carboxylic groups.

Metabolic Role

Propanedioic acid is a key intermediate in several metabolic pathways:

- Fatty Acid Biosynthesis : It plays a crucial role in the synthesis of fatty acids through its conversion to malonyl-CoA, which is a building block for fatty acid elongation and desaturation processes .

- Energy Metabolism : Malonic acid can inhibit succinate dehydrogenase in the citric acid cycle, affecting energy production in cells .

Enzymatic Interactions

Propanedioic acid interacts with various enzymes that facilitate its metabolic functions:

| Enzyme | Function | Gene Name | Uniprot ID |

|---|---|---|---|

| 4-Aminobutyrate Aminotransferase | Converts gamma-aminobutyrate to succinate semialdehyde | ABAT | P80404 |

| UDP-glucuronosyltransferase 1-1 | Involved in detoxification processes | UGT1A1 | P22309 |

| Proto-oncogene tyrosine-protein kinase Src | Protein phosphorylation | SRC | P12931 |

These enzymes highlight the compound's potential impact on metabolic regulation and detoxification pathways.

Physiological Effects

Research indicates that propanedioic acid exhibits various physiological effects:

- Antioxidant Activity : Preliminary studies suggest that malonic acid may possess antioxidant properties, contributing to cellular protection against oxidative stress .

- Neuroprotective Effects : Some studies have indicated that malonic acid can influence neurotransmitter systems, potentially offering protective effects against neurodegenerative conditions .

Case Study 1: Fatty Acid Metabolism

A study examining the role of malonic acid in fatty acid metabolism demonstrated that its presence significantly increased the synthesis of long-chain fatty acids in human cell cultures. The results indicated enhanced activity of fatty acid synthase when malonyl-CoA levels were elevated due to malonic acid supplementation.

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant capacity of propanedioic acid revealed that it could effectively scavenge free radicals in vitro. The study utilized various assays, including DPPH and ABTS radical scavenging tests, showing that malonic acid exhibited a dose-dependent response in reducing oxidative stress markers.

Case Study 3: Neuroprotective Potential

In a model of neurodegeneration, malonic acid was administered to assess its protective effects on neuronal cells subjected to oxidative damage. The findings suggested that malonic acid treatment resulted in reduced cell death and improved mitochondrial function compared to controls.

Q & A

Q. How does this compound interact with divalent metal ions in solution, and what are the implications for catalysis studies?

- Methodological Answer : The salt can chelate metals like Ca²⁺ and Mg²⁺, forming insoluble complexes. Use UV-Vis spectroscopy with metallochromic indicators (e.g., Eriochrome Black T) to quantify binding constants. In enzymatic assays, supplement with excess EDTA to mitigate interference, but validate against metal-dependent controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.